5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride
Description
Historical Development of Trifluoromethylated Isoquinoline Derivatives
The journey toward trifluoromethylated isoquinoline derivatives began with foundational work in fluorine chemistry during the early 20th century. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, establishing the groundwork for understanding the unique properties of fluorinated organic compounds. A pivotal advancement occurred in 1892 when Frédéric Swarts developed an early synthetic method based on antimony fluoride, where benzotrichloride was reacted with antimony trifluoride to form trifluoromethylated products. This work laid the foundation for subsequent developments in trifluoromethylation chemistry.
The evolution of synthetic methodologies accelerated significantly in the 1960s with the development of the McLoughlin-Thrower reaction in 1968, which represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. This innovation was further refined in 1969 when Kobayashi and Kumadaki adapted their protocol specifically for trifluoromethylations. The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, marking another milestone in the field. Subsequently, in 1989, Prakash and Olah first reported the activation of trifluoromethyltrimethylsilane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds.
More recent developments have focused specifically on isoquinoline derivatives. Research published in 2014 demonstrated the generation of 1-(trifluoromethyl)isoquinolines through copper-catalyzed reactions of isoquinoline-N-oxide with Togni reagent, leading to products in good yields under mild conditions. Parallel work in the same year described a simple and efficient approach to biologically important 1-trifluoromethylated isoquinolines starting with readily prepared β-aryl-α-isocyano-acrylates and commercially available Togni reagent as the trifluoromethyl radical precursor. These transformations occurred in the absence of transition metals and yielded the title compounds in moderate to excellent yields through trifluoromethylation with concomitant isoquinoline framework construction.
Significance of Trifluoromethyl-Substituted Heterocycles in Chemical Research
Trifluoromethylated compounds have emerged as critical components in pharmaceutical industry and agrochemicals due to their unique properties that enhance drug efficacy and selectivity. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, fipronil, fluazinam, penthiopyrad, picoxystrobin, fluridone, norflurazon, sorafenib, and triflurazin. The relevant agrochemical trifluralin further demonstrates the broad applicability of trifluoromethylated structures across diverse chemical applications.
The profound effects of trifluoromethyl substituents on chemical reactivity have been extensively documented. Research has shown that trifluoromethyl groups can have significant impacts on the chemistry of superelectrophiles, where the strong electron-withdrawing properties lead to increased charge delocalization and greatly enhance the electrophilic reactivities of these ions. These effects extend beyond simple electronic modifications to influence chemoselectivity, regioselectivity, and stereoselectivity in various chemical transformations.
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds represents an actively pursued area in academic research. Construction of carbon-trifluoromethyl bonds has been studied extensively, with recent advances focusing on both sp2 and sp3 carbon centers. The introduction of trifluoromethyl groups represents an important strategy for improving metabolic stability, lipophilicity, and selectivity of bioactive compounds in pharmaceutical and agrochemical research.
Recent advances in the direct synthesis of trifluoromethyl-containing heterocycles have employed various reagents including trifluoroacetimidoyl chlorides and derivatives. These cascade annulation reactions with suitable coupling partners have emerged as powerful tools for constructing diverse trifluoromethyl-substituted heterocycles. The notable merits of these approaches include easy availability and handling, relative stability and safety, and high reactivity compared to other trifluoromethyl-containing building blocks.
Structural Characteristics of Tetrahydroisoquinoline Scaffold
Tetrahydroisoquinoline, with the chemical formula C9H11N, represents a fundamental structural motif in organic chemistry and pharmacology. Classified as a secondary amine, this compound is derived from isoquinoline by hydrogenation and exists as a colorless viscous liquid that is miscible with most organic solvents. The tetrahydroisoquinoline skeleton is encountered in numerous bioactive compounds and drugs, making it a privileged scaffold in medicinal chemistry.
The pharmacological properties of tetrahydroisoquinoline demonstrate its significance as a conformationally restrained analogue of β-phenethylamine and amphetamine. While tetrahydroisoquinoline fails to substitute for dextroamphetamine in rodent drug discrimination tests, suggesting it lacks stimulant effects, similar findings have been made for other tetrahydroisoquinoline analogues of psychoactive phenethylamines. Nevertheless, tetrahydroisoquinoline does substitute for certain selective receptor ligands, indicating that it possesses distinct pharmacological activity.
The chemical reactivity of tetrahydroisoquinoline as a secondary amine includes weakly basic properties and the ability to form salts with strong acids. The compound can undergo dehydrogenation to give isoquinoline and hydrogenation to form decahydroisoquinoline. Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
1,2,3,4-Tetrahydroisoquinoline derivatives possess a broad spectrum of biological activities, including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant properties. Structure-activity relationship studies demonstrate that electron-donating, electron-withdrawing, and heterocyclic functional groups on the backbone play vital roles in modulating the biological potential of synthesized compounds.
Position-Specific Implications of 5-Trifluoromethyl Substitution
The strategic placement of the trifluoromethyl group at the 5-position of the tetrahydroisoquinoline scaffold creates unique chemical and physical properties that distinguish this compound from other substitution patterns. The molecular formula C10H10F3N corresponds to a molecular weight of 201.19 for the free base, while the hydrochloride salt exhibits a molecular weight of 237.649. Physical property data indicates a density of 1.213 grams per cubic centimeter and a boiling point of 217.4 degrees Celsius at 760 millimeters of mercury.
The 5-position substitution pattern differs significantly from other common trifluoromethylated tetrahydroisoquinoline derivatives described in the literature. For instance, pharmaceutical development has explored compounds such as 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline, where the trifluoromethyl group is positioned on an external phenyl ring rather than directly on the tetrahydroisoquinoline core. This positional difference creates distinct electronic and steric environments that influence both chemical reactivity and biological activity.
The electronic effects of 5-trifluoromethyl substitution on the tetrahydroisoquinoline system involve significant alterations to the electron density distribution within the aromatic ring. The trifluoromethyl group's strong electron-withdrawing character through both inductive and resonance effects modifies the nucleophilicity of adjacent positions and alters the basicity of the nitrogen atom. These electronic perturbations can influence both chemical stability and biological interactions with target proteins or enzymes.
Synthetic accessibility of 5-trifluoromethyl-substituted tetrahydroisoquinolines has been addressed through various methodological approaches. Recent developments in trifluoromethylation chemistry have provided multiple pathways for introducing trifluoromethyl groups into aromatic systems, including electrophilic trifluoromethylation using reagents such as Togni reagents and nucleophilic approaches employing trifluoromethyltrimethylsilane. The specific substitution pattern at the 5-position may require tailored synthetic strategies that account for both electronic and steric factors influencing reactivity.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9;/h1-3,14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOQWQWCNJRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662877 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215788-34-4 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pictet-Spengler Cyclization Approach
The classical method involves the Pictet-Spengler reaction, where an appropriately substituted aromatic aldehyde reacts with a primary amine or aminoalkyl derivative under acidic conditions to form the tetrahydroisoquinoline core.
Aromatic aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) + Amine (e.g., dopamine derivative) → Cyclization under acid catalysis → Tetrahydroisoquinoline intermediate
- Solvent: Dichloromethane (DCM) or methanol
- Catalyst: Trifluoroacetic acid (TFA) or other strong acids
- Temperature: Room temperature to reflux
- Duration: 12–24 hours
- The trifluoromethyl group is introduced on the aromatic ring prior to cyclization.
- The cyclization is highly regioselective, favoring the formation of the tetrahydroisoquinoline ring system.
Reductive Amination of Ketones or Aldehydes
Another approach involves reductive amination of keto precursors bearing the trifluoromethyl substituent.
Ketone with CF₃ group + Amine → Reductive amination (using NaBH₃CN or similar) → Tetrahydroisoquinoline derivative
- Solvent: Acetic acid or ethanol
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Temperature: Room temperature
- Time: 8–16 hours
- This method allows for selective functionalization at the nitrogen atom.
- The trifluoromethyl group is retained during the process.
Direct Trifluoromethylation of Isoquinoline Precursors
Recent advances utilize trifluoromethylating reagents such as trifluoromethyl iodide or sulfonates to directly introduce the CF₃ group onto isoquinoline or tetrahydroisoquinoline intermediates.
Isoquinoline or tetrahydroisoquinoline precursor + CF₃ source → Trifluoromethylation under radical or metal-catalyzed conditions
- Catalyst: Copper or iron salts
- Solvent: Acetonitrile or DMSO
- Temperature: 80–120°C
- Duration: 4–12 hours
- This method offers regioselectivity, targeting the 5-position on the aromatic ring.
- The process is compatible with various functional groups.
Salt Formation: Hydrochloride
The final step involves converting the free base tetrahydroisoquinoline derivative into its hydrochloride salt to improve solubility and stability.
- Dissolve the free base in anhydrous ethanol or isopropanol.
- Bubble dry hydrogen chloride gas or add a concentrated HCl solution.
- Stir at room temperature for several hours.
- Recrystallize the hydrochloride salt from suitable solvents (e.g., ethanol/water mixture).
Note:
- The hydrochloride salt is hygroscopic; storage under inert atmosphere at low temperature is recommended.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler Cyclization | Aromatic aldehyde + Amine + Acid | Room temp to reflux, 12–24 hrs | High regioselectivity, versatile | Requires pre-functionalized aldehyde |
| Reductive Amination | Ketone + Amine + NaBH₃CN | Acidic solvent, room temp | Mild, selective | Sensitive to moisture |
| Direct Trifluoromethylation | Isoquinoline precursor + CF₃ source | 80–120°C, metal catalyst | Direct introduction of CF₃ | Regioselectivity control needed |
Research Findings and Optimization
Reaction Optimization: Studies demonstrate that solvent polarity, temperature, and catalyst choice significantly influence yield and purity. For example, using trifluoroacetic acid as a catalyst in Pictet-Spengler reactions enhances regioselectivity and yield.
Yield Data: Typical yields for the key steps range from 60–85%, with purification via recrystallization or chromatography.
Scalability: Continuous flow processes and automation are being explored to scale up synthesis efficiently, maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to more saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by its trifluoromethyl group, which enhances its biological activity and solubility. The compound's molecular formula is with a molecular weight of approximately 241.64 g/mol. Its structural formula can be represented as follows:
Pharmaceutical Development
The compound is being investigated for its potential use in drug development due to its ability to interact with various biological targets. Its structural similarity to other isoquinoline derivatives suggests that it may possess pharmacological properties relevant to treating neurological disorders and other conditions.
Case Study: Neuropharmacology
Research indicates that tetrahydroisoquinoline derivatives can act on dopamine receptors, which are implicated in Parkinson's disease and schizophrenia. A study involving analogs of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline showed promising results in modulating dopaminergic activity in vitro .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as alkylation and acylation.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Base-catalyzed | Alkylated tetrahydroisoquinolines |
| Acylation | Acidic conditions | Acylated derivatives |
| Cyclization | Heat or catalytic conditions | Polycyclic compounds |
Agrochemical Applications
Due to its unique chemical structure, this compound is also being explored for applications in agrochemicals. Its trifluoromethyl group may enhance the efficacy of pesticides or herbicides by improving their stability and bioactivity.
Case Study: Herbicide Efficacy
A study demonstrated that incorporating trifluoromethyl groups into herbicides improved their effectiveness against specific weed species while reducing the required dosage .
Mechanism of Action
The mechanism of action of 5-(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 217.4°C (predicted)
- Density : 1.213 g/cm³ (predicted)
- Storage : 2–8°C (protected from light)
- pKa : 8.97 (predicted)
- Safety : Risk Statement 36 (irritating to eyes) and Safety Statement 26 (avoid contact with eyes) .
The compound is commercially available from global suppliers (e.g., CymitQuimica, Shanghai Haohong Scientific) in research-grade quantities, indicating its use in drug discovery and organic synthesis .
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride with other tetrahydroisoquinoline derivatives, focusing on substituents, molecular properties, and applications:
Key Observations
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing properties compared to -F or -OCH₃ .
- Positional Isomerism : The 5- vs. 6-CF₃ substitution (e.g., CAS 215788-34-4 vs. 215798-14-4) may alter steric interactions in biological targets, though specific activity data are lacking .
Safety and Stability :
- The trifluoromethyl derivatives generally exhibit lower acute toxicity (Risk Statement 36) compared to the fluoro analog (H302, H315) .
- All compounds require low-temperature storage (2–8°C), but the trifluoromethyl variants need protection from light .
Structural Modifications: The 3,4-dihydroisoquinolin-1-one derivative () introduces a ketone group, which could improve binding affinity to enzymes or receptors via hydrogen bonding .
Biological Activity
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant group of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their structural diversity and biological relevance. They exhibit a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antimicrobial activities. The introduction of trifluoromethyl groups into these structures can enhance their biological properties by improving metabolic stability and modifying their interaction with biological targets.
Neuroprotective Effects
Research indicates that THIQ derivatives can exert neuroprotective effects. A study highlighted the potential of THIQs in modulating neurodegenerative diseases such as Alzheimer's. The compounds demonstrated inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in the pathophysiology of Alzheimer's disease. For instance, certain THIQ analogs exhibited IC50 values as low as 3 μM against AChE and 27 μM against MAO-B .
Antimicrobial Properties
The antimicrobial activity of THIQs has also been documented. Compounds within this class have shown effectiveness against various pathogens, suggesting potential applications in treating infections. Their mechanism may involve disrupting bacterial cell walls or inhibiting key metabolic pathways in pathogens .
Structure-Activity Relationship (SAR)
The biological activity of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is influenced by its structural features. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can lead to improved binding affinity for biological targets. Studies have established a correlation between structural modifications and biological efficacy, emphasizing the importance of SAR in drug design .
Case Studies
- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that THIQs could protect neuronal cells from oxidative stress induced by hydrogen peroxide. Compounds were shown to reduce cell death significantly compared to untreated controls .
- Inhibition of Aβ Aggregation : Certain THIQ derivatives were found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This effect was attributed to their ability to interact with the peptide and prevent its aggregation .
Research Findings
Recent studies have focused on synthesizing new analogs of tetrahydroisoquinolines with enhanced biological profiles. For example:
- Inhibition Studies : A series of experiments assessed the inhibitory effects of various THIQ derivatives on AChE and MAO-B activities. The results indicated that modifications at specific positions on the isoquinoline ring could yield compounds with significantly improved inhibitory potency .
- Mechanistic Insights : Mechanistic studies revealed that some THIQs act as mixed-type inhibitors for AChE, engaging both the catalytic active site and peripheral anionic site .
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves Pictet-Spengler cyclization or reductive amination of trifluoromethyl-substituted precursors. For example, condensation of 2-(trifluoromethyl)benzaldehyde with dopamine derivatives under acidic conditions can yield the tetrahydroisoquinoline scaffold, followed by HCl salt formation . Key variables include solvent polarity (e.g., dichloromethane vs. methanol), temperature (room temp vs. reflux), and catalyst choice (e.g., trifluoroacetic acid for cyclization). Yield optimization requires monitoring via TLC or HPLC, with purity assessed by NMR (e.g., absence of unreacted aldehyde peaks at δ 9–10 ppm) .
Q. Q2. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
Methodological Answer: Essential techniques include:
- 1H/13C NMR : Confirm the tetrahydroisoquinoline backbone (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 2.5–3.5 ppm) and trifluoromethyl group (19F NMR signal at δ -60 to -70 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities; similar isoquinoline derivatives have been analyzed using single-crystal diffraction (R factor < 0.05) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C10H10F3N·HCl requires m/z 246.0578) .
Q. Q3. What stability considerations are critical for handling this compound in aqueous vs. non-polar solvents?
Methodological Answer: The hydrochloride salt is hygroscopic; storage at -20°C under inert atmosphere (argon) is recommended. In aqueous solutions, pH-dependent degradation may occur due to hydrolysis of the tetrahydroisoquinoline ring. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring can identify degradation products (e.g., oxidized quinoline derivatives) .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron-withdrawing effect of the -CF3 group, which stabilizes adjacent carbocations but deactivates the ring toward electrophilic substitution. For example, Fukui indices can identify reactive sites for functionalization (e.g., C-6 position due to para-directing effects) . Compare computed HOMO/LUMO energies with experimental UV-Vis data to validate models .
Q. Q5. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays) for this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane permeability in cellular models vs. pure receptor binding). Mitigation strategies include:
- Solubility profiling : Use DLS (Dynamic Light Scattering) to assess aggregation in buffer solutions.
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways.
- Orthogonal binding assays : Compare SPR (Surface Plasmon Resonance) with ITC (Isothermal Titration Calorimetry) to confirm affinity values .
Q. Q6. How can isotopic labeling (e.g., 2H/13C) elucidate metabolic pathways in pharmacokinetic studies?
Methodological Answer: Synthesize deuterated analogs at the benzylic position (e.g., C-1 of the tetrahydroisoquinoline ring) via catalytic H/D exchange. Track metabolites using LC-MS/MS in rodent plasma; isotopic patterns distinguish parent compound from endogenous metabolites. For example, a 13C-labeled -CF3 group would show a +3 Da shift in fragments .
Methodological Challenges and Solutions
Q. Q7. What chromatographic techniques optimize separation of enantiomers or diastereomers in this compound?
Methodological Answer: Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase can resolve enantiomers. For diastereomers (e.g., cis/trans ring conformers), reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) improve resolution. Validate purity with >99% enantiomeric excess (ee) via circular dichroism .
Q. Q8. How do researchers address discrepancies in reported CAS registry data or structural misassignments?
Methodological Answer: Cross-validate CAS numbers (e.g., 1260683-15-5 vs. 220247-87-0 for similar derivatives) using authoritative databases like PubChem or SciFinder. Misassignments often arise from incorrect salt notation (e.g., hydrochloride vs. free base). Confirm via elemental analysis (C, H, N, Cl%) and comparison with calculated values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
